Product packaging for 2,3-Dimethylbenzophenone(Cat. No.:CAS No. 13319-69-2)

2,3-Dimethylbenzophenone

Cat. No.: B087810
CAS No.: 13319-69-2
M. Wt: 210.27 g/mol
InChI Key: ZSQCNVWYBBKUHS-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzophenone is a functionalized diaryl ketone of significant interest in scientific research, primarily as a versatile synthetic intermediate and core scaffold in medicinal chemistry and materials science. The benzophenone structure is a ubiquitous privilege in drug discovery, found in molecules exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects . Researchers utilize this scaffold, including dimethyl-substituted variants, to develop and study potent inhibitors of key biological targets. For instance, structurally related benzophenone analogues have demonstrated potent activity as p38α MAP kinase inhibitors, which are crucial targets in inflammation and autoimmune diseases like rheumatoid arthritis . Furthermore, the benzophenone core is a key component in photochemistry research. Substituted benzophenones are widely investigated as photosensitizers and UV filters due to their ability to absorb ultraviolet radiation, making them subjects of study in the development of sun-protective materials . Beyond life sciences, dimethylbenzophenone derivatives are also explored in material science for their non-linear optical (NLO) properties, which are valuable for applications in optoelectronics, optical switching, and terahertz wave generation . The specific placement of methyl groups at the 2 and 3 positions of the ring offers researchers a means to fine-tune the compound's steric and electronic properties, impacting its binding affinity to biological targets, its photophysical characteristics, and its performance in metal-catalyzed cross-coupling reactions used to construct complex diaryl ketone structures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O B087810 2,3-Dimethylbenzophenone CAS No. 13319-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dimethylphenyl)-phenylmethanone
Source PubChem
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InChI

InChI=1S/C15H14O/c1-11-7-6-10-14(12(11)2)15(16)13-8-4-3-5-9-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQCNVWYBBKUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927582
Record name (2,3-Dimethylphenyl)(phenyl)methanone
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Molecular Weight

210.27 g/mol
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CAS No.

13319-69-2, 1322-78-7
Record name (2,3-Dimethylphenyl)phenylmethanone
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Record name Benzophenone, ar,ar-dimethyl-
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Record name 2,3-Dimethylbenzophenone
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Record name (2,3-Dimethylphenyl)(phenyl)methanone
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Record name 2,3-dimethylbenzophenone
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Synthetic Methodologies and Route Optimization for 2,3 Dimethylbenzophenone

Traditional and Modern Approaches to Benzophenone (B1666685) Synthesis

The construction of the benzophenone scaffold is a cornerstone of organic synthesis, with both classical and contemporary methods offering distinct advantages. These approaches primarily involve the formation of a carbon-carbon bond between two aromatic rings, with one bearing a carbonyl group.

Friedel-Crafts Acylation: Mechanisms, Catalysts, and Process Parameters

Friedel-Crafts acylation is a classic and widely utilized electrophilic aromatic substitution reaction for the synthesis of aromatic ketones. chemistrysteps.com In the context of 2,3-dimethylbenzophenone (B75470), this reaction would typically involve the acylation of o-xylene with benzoyl chloride. The reaction proceeds through the generation of an acylium ion, which then attacks the electron-rich o-xylene ring.

The general mechanism begins with the activation of the acylating agent, typically an acyl halide or anhydride, by a Lewis acid catalyst. This generates a highly electrophilic acylium ion. The aromatic ring, acting as a nucleophile, then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a proton is abstracted from the arenium ion, restoring the aromaticity of the ring and yielding the desired ketone. wisc.edu

The choice of Lewis acid catalyst is crucial in Friedel-Crafts acylation. Common Lewis acids include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). organic-chemistry.orgchemcess.com Aluminum chloride is a particularly strong and frequently used Lewis acid for this transformation. nih.gov The catalyst polarizes the carbon-halogen bond of the acyl chloride, facilitating the formation of the acylium ion.

A critical process parameter for successful Friedel-Crafts acylation is the strict maintenance of anhydrous conditions. organic-chemistry.org Lewis acids like aluminum chloride react vigorously with water, which would not only deactivate the catalyst but also hydrolyze the acyl chloride starting material. organic-chemistry.org The presence of moisture can lead to the formation of aluminum hydroxide and hydrochloric acid, rendering the catalyst ineffective and potentially leading to unwanted side reactions. nih.gov Therefore, all reagents and glassware must be thoroughly dried before use.

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

CatalystFormulaRelative AcidityCommon Applications
Aluminum ChlorideAlCl₃StrongGeneral acylation of aromatic compounds
Ferric ChlorideFeCl₃ModerateAcylation of activated and unactivated arenes
Zinc ChlorideZnCl₂MildAcylation of highly activated aromatic rings
Boron TrifluorideBF₃ModerateUsed with acid anhydrides as acylating agents

The selection of a suitable solvent is another important parameter that can significantly influence the outcome of a Friedel-Crafts acylation. The solvent should be inert to the reaction conditions and capable of dissolving the reactants and the catalyst complex. Common solvents include carbon disulfide (CS₂), nitrobenzene, and chlorinated hydrocarbons like dichloromethane (CH₂Cl₂) and 1,2-dichloroethane. chemcess.com

The polarity of the solvent can affect the regioselectivity of the reaction, particularly with substituted aromatic substrates like o-xylene. In non-polar solvents, the kinetically controlled product is often favored, while polar solvents can promote the formation of the thermodynamically more stable isomer. chemcess.com

Temperature control is also essential for managing the reaction rate and minimizing the formation of byproducts. Friedel-Crafts acylations are often exothermic, and excessive heat can lead to side reactions such as dealkylation or isomerization of the starting material or product. Reactions are typically initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to ensure completion. organic-chemistry.org

While traditional Lewis acids like AlCl₃ are effective, their use can be complicated by the need for stoichiometric amounts and the generation of significant acidic waste during workup. Modern research has focused on developing more sustainable and reusable catalytic systems. Iron(III)-based catalysts, for instance, have shown considerable promise. Iron(III) chloride (FeCl₃) itself can be an effective Lewis acid catalyst for Friedel-Crafts acylation. qub.ac.uk

Furthermore, supported iron catalysts, such as iron oxide on HY zeolite, have been demonstrated to be efficient and reusable catalysts for the acylation of xylenes with benzoyl chloride. sigmaaldrich.comresearchgate.net These heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recycling, making the process more environmentally friendly. The catalytic activity in these systems is often attributed to the Lewis acidic sites on the iron species. sigmaaldrich.comresearchgate.net

While silver nitrite is not typically employed for Friedel-Crafts acylation, silver salts, in general, have found applications in modern organic synthesis, often in catalytic C-H activation and functionalization reactions. nih.govmanchester.ac.ukescholarship.org In the context of acylation, milder conditions are often sought to improve functional group tolerance and reduce waste. Methodologies avoiding strong, corrosive Lewis acids are of particular interest. For instance, the use of zinc-based catalysts or carrying out the reaction with highly activated aromatic substrates can sometimes allow for milder reaction conditions. organic-chemistry.org While not a direct silver nitrite-mediated acylation, the broader field of silver-catalyzed cross-coupling reactions demonstrates the potential for silver salts to participate in C-C bond formation under specific conditions, though this is not the standard approach for benzophenone synthesis.

Organometallic Synthesis Pathways

An alternative to Friedel-Crafts acylation for the synthesis of this compound is through the use of organometallic reagents. The most common approach in this category is the Grignard reaction.

This pathway involves the preparation of an organomagnesium halide (Grignard reagent) from an aryl halide, followed by its reaction with an acylating agent. For the synthesis of this compound, this would entail the formation of 2,3-dimethylphenylmagnesium bromide from 2,3-dimethylbromobenzene, followed by its reaction with benzoyl chloride.

The Grignard reagent is a potent nucleophile and readily attacks the electrophilic carbonyl carbon of the benzoyl chloride. This initially forms a tetrahedral intermediate which then collapses to form the ketone, this compound, and a magnesium halide salt. A significant challenge in this synthesis is the potential for the newly formed ketone to react with a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol as a byproduct. researchgate.netorganic-chemistry.org

To optimize the yield of the desired ketone, the reaction is typically carried out at low temperatures, and the Grignard reagent is added slowly to a solution of the acyl chloride. organic-chemistry.org This minimizes the concentration of the Grignard reagent available to react with the product ketone. Additionally, certain additives can be used to moderate the reactivity of the Grignard reagent, further enhancing the selectivity for ketone formation. organic-chemistry.orgwikipedia.org

Table 2: Comparison of Synthetic Methodologies

FeatureFriedel-Crafts AcylationOrganometallic Synthesis (Grignard)
Starting Materials o-Xylene, Benzoyl Chloride2,3-Dimethylbromobenzene, Benzoyl Chloride
Key Reagent Lewis Acid Catalyst (e.g., AlCl₃)Magnesium metal
Key Intermediate Acylium ionGrignard reagent
Primary Challenge Strict anhydrous conditions, catalyst wasteOverreaction to form tertiary alcohol
Process Control Temperature and solvent selectionLow temperature, slow addition
Grignard Reagent Utility and Limitations

Grignard reagents are organomagnesium halides that are highly effective for the formation of carbon-carbon bonds. researchgate.net In the context of this compound synthesis, a Grignard reagent can be prepared from an aryl halide, which then acts as a nucleophile, attacking a carbonyl compound. mnstate.edu

The utility of Grignard reagents in this synthesis lies in their ability to form a new carbon-carbon bond, which is a crucial step in constructing the benzophenone skeleton. researchgate.net However, the use of Grignard reagents is not without its limitations. These reagents are highly sensitive to moisture and protic solvents, requiring strictly anhydrous reaction conditions. mnstate.edu Additionally, the formation of Grignard reagents can be accompanied by the formation of undesired side products, such as the Wurtz coupling product. researchgate.net

Suzuki Coupling for Functional Group Tolerance

The Suzuki-Miyaura coupling, commonly known as Suzuki coupling, is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. libretexts.org This method has gained widespread use in organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids. researchgate.netnih.gov

For the synthesis of this compound, a Suzuki coupling approach would involve the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The key advantage of this method is its compatibility with a diverse array of functional groups, which may be sensitive to the highly reactive nature of Grignard reagents. nih.govrsc.org The robustness of the Suzuki coupling makes it a versatile tool for the synthesis of complex molecules. researchgate.net

n-Butyllithium Exchange Reactions

n-Butyllithium (n-BuLi) is a powerful organolithium reagent that can be used to generate other organolithium compounds through a lithium-halogen exchange reaction. wikipedia.org In this process, n-BuLi reacts with an organic halide, typically an iodide or a bromide, to form the corresponding organolithium derivative. wikipedia.orgreddit.com This newly formed organolithium reagent can then be used as a nucleophile in subsequent reactions.

The lithium-halogen exchange is often very fast, and in some cases, can even be faster than proton transfer. harvard.edu For the synthesis of this compound, a lithium-halogen exchange could be used to generate an aryllithium species, which would then react with a suitable electrophile to form the final product. It is important to conduct these reactions at low temperatures, especially when using solvents like tetrahydrofuran (THF), to avoid decomposition of the solvent. wikipedia.orgresearchgate.net

Comparative Analysis of Synthetic Routes for this compound

The choice of a synthetic route for this compound depends on a careful consideration of various factors, including yield, scalability, and environmental impact. A comparative analysis of the Grignard, Suzuki, and n-butyllithium-based methods reveals the distinct advantages and disadvantages of each approach.

Yield and Scalability Considerations

Suzuki couplings are known for their high yields and broad substrate scope. researchgate.netnih.gov The development of highly active palladium catalysts has enabled these reactions to be carried out with low catalyst loadings, which is advantageous for large-scale synthesis. libretexts.org Continuous production processes for Grignard reagent synthesis have been shown to improve selectivity and reduce side reactions, which can enhance scalability. researchgate.net

Synthetic RouteTypical YieldsScalability
Grignard ReagentModerate to GoodCan be challenging due to exothermic nature and side reactions, but continuous flow methods can improve scalability. researchgate.net
Suzuki CouplingGood to ExcellentGenerally good scalability due to mild conditions and high catalyst turnover. libretexts.orgnih.gov
n-Butyllithium ExchangeVariableRequires cryogenic temperatures and inert atmosphere, which can be challenging and costly to scale up. wikipedia.orgorgsyn.org

Environmental Impact and Green Chemistry Perspectives

The principles of green chemistry encourage the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.gov When evaluating the synthetic routes to this compound from a green chemistry perspective, several factors come into play, including the toxicity of reagents, the use of solvents, and the generation of waste. nih.govijirset.com

Grignard reactions often utilize ethereal solvents like diethyl ether or THF, which are flammable and can form explosive peroxides. The reaction also requires a stoichiometric amount of magnesium, which is consumed in the process. Suzuki couplings, while using a heavy metal catalyst (palladium), often require only catalytic amounts. However, the removal of palladium from the final product can be a concern, especially in pharmaceutical applications. The use of n-butyllithium presents significant safety hazards as it is pyrophoric. wikipedia.org

Green chemistry aims to prevent waste, maximize atom economy, and use less hazardous chemical syntheses. epa.gov The development of greener synthetic routes might involve the use of safer solvents, recyclable catalysts, and more energy-efficient processes. nih.govboehringer-ingelheim.comwjarr.com

Synthetic RouteKey Green Chemistry Considerations
Grignard ReagentUse of flammable ethereal solvents; generation of magnesium salts as waste. researchgate.net
Suzuki CouplingUse of a palladium catalyst (heavy metal); potential for catalyst leaching into the product. libretexts.org Boronic acids and their byproducts are generally considered to have low toxicity. libretexts.org
n-Butyllithium ExchangeUse of a pyrophoric reagent; requires cryogenic temperatures, which is energy-intensive. wikipedia.orgorgsyn.org

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved through various chemical transformations. For instance, benzophenone derivatives can be synthesized through Friedel-Crafts acylation, although controlling the regioselectivity can be challenging. beilstein-journals.org Other methods for preparing benzophenone derivatives include the oxidation of benzhydrols. google.comgoogle.com

A variety of benzophenone derivatives have been synthesized and studied for their potential biological activities. researchgate.netresearchgate.net The synthesis of these derivatives often involves multi-step reactions to introduce different functional groups onto the benzophenone scaffold. google.comgoogle.com

Strategies for Functionalized Analogs and Mannich Bases

The generation of functionalized analogs of this compound can be achieved through several synthetic strategies. These methods introduce new functional groups to the aromatic rings or the ketone moiety, leading to a diverse range of derivatives.

One of the most common methods for synthesizing benzophenone and its analogs is the Friedel-Crafts acylation . This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) researchgate.netyoutube.com. To synthesize a functionalized analog of this compound, one could start with a substituted benzene derivative and react it with 2,3-dimethylbenzoyl chloride, or alternatively, use 1,2-dimethylbenzene and a substituted benzoyl chloride. The specific reactants would be chosen based on the desired functional group and its position on the final molecule. The reaction typically proceeds with high regioselectivity, which is influenced by the nature and position of the substituents on the aromatic rings.

Another versatile method for creating carbon-carbon bonds is the Grignard reaction . This approach involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound miracosta.eduumkc.eduadichemistry.comsigmaaldrich.commnstate.edu. For the synthesis of a this compound analog, a Grignard reagent derived from a substituted bromobenzene could be reacted with 2,3-dimethylbenzaldehyde. Alternatively, a Grignard reagent from 1-bromo-2,3-dimethylbenzene could be reacted with a substituted benzaldehyde. The intermediate alcohol formed is then oxidized to the corresponding ketone. This method is particularly useful for creating sterically hindered benzophenones.

Mannich bases , which are β-amino-ketones, represent an important class of functionalized derivatives. The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (in this case, a ketone), formaldehyde, and a primary or secondary amine or its hydrochloride salt. While specific examples for this compound are not prevalent in the provided search results, the general applicability of the Mannich reaction to ketones suggests a viable route to its Mannich base derivatives. The reaction would involve treating this compound with formaldehyde and an amine, which would lead to the introduction of an aminomethyl group.

Below is a table summarizing potential synthetic strategies for functionalized analogs of this compound.

Reaction Reactant 1 Reactant 2 Catalyst/Reagent Product Type
Friedel-Crafts AcylationSubstituted Benzene2,3-Dimethylbenzoyl chlorideLewis Acid (e.g., AlCl₃)Functionalized this compound
Grignard ReactionSubstituted Phenylmagnesium bromide2,3-DimethylbenzaldehydeDiethyl ether (solvent), then H₃O⁺Functionalized diaryl methanol (precursor)
Mannich ReactionThis compoundFormaldehyde and an AmineAcid or BaseMannich Base of this compound

Oxidation of Methyl Groups for Carboxylic Acid Derivatives

The presence of two methyl groups on the this compound structure offers the potential for the synthesis of carboxylic acid derivatives through oxidation. The oxidation of alkyl side chains on an aromatic ring is a common transformation in organic synthesis, often leading to the corresponding carboxylic acids organic-chemistry.orgyoutube.com.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used to convert methyl groups on a benzene ring to carboxylic acids youtube.com. In the case of this compound, the reaction conditions would need to be carefully controlled to achieve the desired level of oxidation. It is possible to selectively oxidize one or both methyl groups to carboxylic acid functionalities. The complete oxidation of both methyl groups would yield a dicarboxylic acid derivative of benzophenone. The reactivity of the methyl groups can be influenced by the electronic nature of the benzoyl group.

The general reaction for the oxidation of a methylarene to a carboxylic acid is as follows:

Ar-CH₃ + [O] → Ar-COOH

For this compound, the reaction would be:

(C₆H₅CO)C₆H₃(CH₃)₂ + [O] → (C₆H₅CO)C₆H₃(COOH)₂

Several oxidizing systems can be employed for this transformation. These include:

Potassium permanganate (KMnO₄): A strong and common oxidizing agent for this purpose. The reaction is typically carried out in a basic aqueous solution, followed by acidification.

Sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (Jones oxidation): Another powerful oxidizing agent capable of converting benzylic methyl groups to carboxylic acids youtube.com.

Catalytic oxidation: More environmentally friendly methods may involve the use of transition metal catalysts and a co-oxidant like molecular oxygen or hydrogen peroxide organic-chemistry.orgmdpi.com.

The table below outlines some of the oxidizing agents that could be used for the synthesis of carboxylic acid derivatives from this compound.

Oxidizing Agent Typical Conditions Product
Potassium Permanganate (KMnO₄)Basic solution, heat; then acid workup2-benzoyl-isophthalic acid
Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄Aqueous solution, heat2-benzoyl-isophthalic acid
Catalytic O₂/Co(OAc)₂Acetic acid, heat2-benzoyl-isophthalic acid

Mechanistic Insights into 2,3 Dimethylbenzophenone Reactivity

General Reaction Types of 2,3-Dimethylbenzophenone (B75470)

This compound, as a substituted aromatic ketone, undergoes a variety of reactions characteristic of both the carbonyl group and the two phenyl rings. These reactions include oxidation of the methyl substituents, reduction of the ketone functionality, and electrophilic substitution on the aromatic rings.

Oxidation Reactions and Product Characterization

The methyl groups on the benzophenone (B1666685) scaffold are susceptible to oxidation, particularly under strong oxidizing conditions. While the benzophenone core is relatively stable, the alkyl side chains can be converted to carboxylic acids. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize one or both methyl groups.

The selective oxidation of one methyl group would yield 2-benzoyl-3-methylbenzoic acid . More vigorous conditions could lead to the oxidation of both methyl groups, resulting in the formation of 2-benzoyl-1,3-benzenedicarboxylic acid . The specific product obtained depends on the reaction conditions, such as the strength of the oxidizing agent, temperature, and reaction time.

Characterization of these products would typically involve spectroscopic methods. In Infrared (IR) spectroscopy, the appearance of a broad absorption band around 2500-3300 cm⁻¹ and a carbonyl stretch around 1700 cm⁻¹ would indicate the formation of the carboxylic acid group, distinct from the ketone carbonyl stretch. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the disappearance of the methyl proton signals and the appearance of a carboxylic acid proton signal.

ReactionReagentMajor Product
Selective Oxidation Potassium Permanganate (controlled)2-benzoyl-3-methylbenzoic acid
Exhaustive Oxidation Potassium Permanganate (excess, heat)2-benzoyl-1,3-benzenedicarboxylic acid

Reduction Reactions to Alcohols and Hydrocarbons

The carbonyl group of this compound can be readily reduced. Treatment with mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, yielding (2,3-dimethylphenyl)(phenyl)methanol .

For complete removal of the oxygen atom (deoxygenation) to form the corresponding hydrocarbon, harsher reduction methods are required. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) converts the carbonyl group into a methylene (B1212753) group, resulting in the formation of 1-benzyl-2,3-dimethylbenzene .

Reaction TypeReagentsProduct
Reduction to Alcohol Sodium Borohydride (NaBH₄)(2,3-dimethylphenyl)(phenyl)methanol
Reduction to Hydrocarbon Zinc Amalgam (Zn(Hg)), HCl (Clemmensen)1-benzyl-2,3-dimethylbenzene
Reduction to Hydrocarbon Hydrazine (N₂H₄), KOH (Wolff-Kishner)1-benzyl-2,3-dimethylbenzene

Electrophilic Aromatic Substitution: Halogenation and Nitration

Electrophilic aromatic substitution (EAS) reactions on this compound are directed by the existing substituents on the two aromatic rings. msu.edu The two rings exhibit different reactivities.

Ring A (Dimethyl-substituted): This ring contains two methyl groups, which are activating, ortho-, para-directing groups. uci.edu It also bears the deactivating, meta-directing benzoyl group. The strong activating effect of the two methyl groups makes this ring significantly more nucleophilic and thus more susceptible to electrophilic attack than the other ring.

Ring B (Unsubstituted Phenyl): This ring is directly attached to the electron-withdrawing carbonyl carbon, making it a deactivating, meta-directing group. msu.edu

Consequently, substitution reactions like halogenation and nitration will occur preferentially on the more activated dimethylated ring. uci.edu The incoming electrophile will be directed to the positions most strongly activated by the methyl groups.

In nitration , using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), the nitronium ion (NO₂⁺) is the active electrophile. masterorganicchemistry.comlibretexts.org Substitution is expected to occur primarily at the position para to the 2-methyl group and ortho to the 3-methyl group, as this position is sterically accessible and electronically enriched. In halogenation , a Lewis acid catalyst such as FeCl₃ or FeBr₃ is used with Cl₂ or Br₂ to generate the electrophilic halogen species. libretexts.org The substitution pattern follows the same principle as in nitration.

ReactionReagentsMajor Product (Predicted)Substituted Ring
Nitration HNO₃, H₂SO₄4-nitro-2,3-dimethylbenzophenoneDimethyl-substituted ring
Bromination Br₂, FeBr₃4-bromo-2,3-dimethylbenzophenoneDimethyl-substituted ring

Photochemical Reaction Mechanisms and Excited State Dynamics

Ortho-alkyl benzophenones, including this compound, exhibit characteristic photochemical reactivity driven by the proximity of the methyl group to the carbonyl functionality.

Photoenolization and Intramolecular Hydrogen Transfer Processes

Upon absorption of UV light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁), which then typically undergoes efficient intersystem crossing (ISC) to the triplet state (T₁). The n,π* triplet state of the carbonyl group behaves like a radical and is highly reactive. rsc.org

This excited triplet state can abstract a hydrogen atom from the adjacent ortho-methyl group in a rapid intramolecular process. nih.gov This 1,5-hydrogen atom transfer results in the formation of a biradical intermediate, which quickly rearranges to form a transient species known as a photoenol or dienol. rsc.orgflinders.edu.au Because this compound has a methyl group at the 2-position, it can form two isomeric dienols (Z- and E-isomers). These photoenols are highly reactive, short-lived intermediates. rsc.org This entire process is a form of excited-state intramolecular proton transfer (ESIPT). nih.gov

Mechanism Steps:

Excitation: this compound + hν → S₁ state

Intersystem Crossing: S₁ state → T₁ state

Intramolecular H-Transfer: T₁ state abstracts a hydrogen from the 2-methyl group.

Photoenol Formation: The resulting biradical collapses to form Z- and E-photoenols.

Oxygen Trapping and Photooxidation Products (e.g., 2-Formylbenzophenones, 2-Benzoylbenzoic Acids)

The photoenols generated are dienes and are highly susceptible to reaction with dienophiles, including molecular oxygen (O₂), which can act as a trapping agent. rsc.org In the presence of oxygen, the photoenol can undergo a [4+2] cycloaddition (Diels-Alder type) reaction to form an unstable endoperoxide intermediate.

This endoperoxide can then decompose through various pathways to yield stable photooxidation products. The specific products formed depend on the subsequent rearrangement and cleavage of the peroxide intermediate. Common products from this oxygen trapping pathway include:

2-Formyl-3-methylbenzophenone: Formed from the cleavage of the endoperoxide, effectively oxidizing the methyl group to an aldehyde.

2-Benzoyl-3-methylbenzoic Acid: Further oxidation of the formyl group or an alternative decomposition pathway of the peroxide can lead to the formation of the corresponding carboxylic acid.

This photochemical oxidation pathway is a known fate for ortho-alkyl benzophenones and represents a self-sensitized photooxidation process, where the initial ketone molecule facilitates the reaction that ultimately leads to its own degradation in the presence of light and oxygen.

Intermediate/ProductFormation Pathway
Photoenol Intramolecular H-transfer from the 2-methyl group to the excited carbonyl.
Endoperoxide [4+2] Cycloaddition of molecular oxygen to the photoenol.
2-Formyl-3-methylbenzophenone Decomposition and cleavage of the endoperoxide intermediate.
2-Benzoyl-3-methylbenzoic Acid Further oxidation or alternative decomposition of the endoperoxide.

Photodimerization and Pinacolization Pathways

Upon photoexcitation, this compound can undergo reductive coupling to form a vicinal diol, a reaction known as pinacolization. This process is initiated by the absorption of a photon, which promotes the benzophenone derivative to an excited singlet state (S₁). Through a highly efficient process called intersystem crossing (ISC), the molecule transitions to the more stable triplet state (T₁).

The triplet state of this compound behaves as a diradical and can abstract a hydrogen atom from a suitable donor, such as a solvent molecule (e.g., isopropanol) or another molecule of the ketone. This hydrogen abstraction results in the formation of a ketyl radical. The pinacol (B44631) product is then formed through the dimerization of two of these ketyl radicals. wordpress.comresearchgate.netchemrxiv.org This carbon-carbon bond formation yields a symmetrically substituted 1,2-diol. researchgate.net

The general mechanism for pinacol coupling proceeds as follows:

Photoexcitation and Intersystem Crossing: this compound absorbs UV light and forms the T₁ excited state.

Hydrogen Abstraction: The triplet-state ketone abstracts a hydrogen atom from a donor (R-H), forming a ketyl radical and a radical from the donor (R•).

Dimerization: Two ketyl radicals couple to form the pinacol product, a 1,2-diol. researchgate.netchemrxiv.org

In the absence of an external hydrogen donor, one molecule of this compound can abstract a hydrogen atom from another ground-state molecule, leading to the formation of two radical species that can then combine. The efficiency of pinacolization is highly dependent on the reaction conditions, including the nature of the solvent and the presence of hydrogen donors.

Photo-Elbs Cyclization and Anthraquinone (B42736) Formation

Ortho-alkyl substituted benzophenones, such as this compound, can undergo a distinctive photochemical cyclization reaction, often referred to as a photo-Elbs reaction, to form substituted anthraquinones. This process is distinct from the classical Elbs reaction, which is a thermal pyrolysis. researchgate.net The photochemical pathway is initiated by intramolecular hydrogen abstraction.

The mechanism involves the following key steps:

Excitation: The benzophenone carbonyl group is excited to its triplet state.

Intramolecular Hydrogen Abstraction: The excited carbonyl oxygen abstracts a hydrogen atom from one of the ortho-methyl groups. This forms a biradical intermediate, specifically a photoenol or a dienol. researchgate.netbeilstein-journals.org

Cyclization: The dienol intermediate undergoes an electrocyclic reaction, leading to the formation of a cyclic dihydroanthracenol derivative. researchgate.net

Oxidation: The dihydroanthracenol intermediate is then oxidized to the final anthraquinone product. This oxidation step often occurs in the presence of air (O₂).

This intramolecular cyclization is a characteristic reaction of benzophenones bearing an alkyl group in the ortho position. The presence of the second methyl group at the 3-position influences the electronic properties and steric environment of the resulting anthraquinone.

Ultrafast Time-Resolved Spectroscopic Probes of Reaction Intermediates

The primary photochemical events in benzophenones occur on exceptionally short timescales, necessitating the use of ultrafast time-resolved spectroscopic techniques for their study. Femtosecond transient absorption spectroscopy has been instrumental in elucidating the dynamics of the excited states of benzophenone and its derivatives. wordpress.comresearchgate.net

Upon excitation with a UV laser pulse, the molecule is promoted to the first excited singlet state (S₁). Spectroscopic measurements show that this S₁ state is extremely short-lived. The decay of the S₁ state and the concomitant rise of the triplet state (T₁) can be monitored in real-time. researchgate.net For the parent benzophenone, intersystem crossing (ISC) from the S₁ state to the triplet manifold occurs on a sub-picosecond to picosecond timescale. wordpress.comresearchgate.netunc.edu

Studies have revealed the following kinetic details for benzophenone:

Intersystem Crossing (ISC): The transition from the initially populated S₁(n,π*) state to the triplet manifold is exceptionally rapid. In non-hydrogen-bonding solvents, this process can occur in less than 200 femtoseconds. wordpress.comresearchgate.net In protic solvents like methanol, hydrogen bonding to the carbonyl group can slow the ISC time constant to approximately 1.7 picoseconds. wordpress.comresearchgate.netchemrxiv.orgunc.edu

Intermediate States: The transient absorption spectra often reveal the presence of intermediate species. For instance, the decay of the S₁ state leads to the population of the triplet manifold, and the evolution of the triplet state absorption provides insight into its structure and environment. researchgate.net The initially populated triplet state may be a vibrationally "hot" T₁ state or a higher-lying triplet state (T₂) which then rapidly relaxes to the lowest triplet state (T₁). acs.orgrsc.org

These ultrafast measurements provide a detailed picture of the initial steps that precede the chemical reactions described above, such as hydrogen abstraction and cyclization.

Table 1: Ultrafast Spectroscopic Data for Benzophenone Excited State Dynamics This interactive table summarizes key kinetic parameters observed for benzophenone, which serve as a model for this compound.

Parameter Timescale Technique Conditions Reference
S₁ → Tₙ Intersystem Crossing < 200 fs Ultrafast Absorption Spectroscopy Non-protic solvent wordpress.comresearchgate.net
S₁ → Tₙ Intersystem Crossing 1.7 ± 0.2 ps Ultrafast Absorption Spectroscopy Methanol (protic solvent) wordpress.comresearchgate.netunc.edu
T₂ → T₁ Internal Conversion ~11-12 ps Ultrafast Absorption & Raman Spectroscopy Methanol (protic solvent) chemrxiv.orgunc.edu
Tₙ Lifetime (Substituted BPs) 110 - 450 ps Two-Color Laser Excitation Various Quenchers nih.govyoutube.com

Triplet State Dynamics and Quenching Mechanisms

The triplet state is central to the photochemistry of this compound. Its formation is nearly quantitative, with an intersystem crossing yield approaching 100%. beilstein-journals.orgchemrxiv.org The dynamics of this triplet state, including its lifetime and decay pathways, are critical to its reactivity.

Triplet State Pathways: There has been considerable debate over the precise mechanism of triplet state population. Two main pathways have been proposed:

Direct ISC: S₁(n,π) → T₁(n,π). This transition is formally forbidden by El-Sayed's rules but can occur.

Indirect ISC: S₁(n,π) → T₂(π,π) → T₁(n,π). This pathway involves a higher-energy triplet state and is favored as the transition between states of different orbital character (n,π and π,π*) is more efficient. beilstein-journals.orgacs.orgrsc.org

Recent computational and experimental studies suggest that the indirect pathway (S₁ → T₂ → T₁) is prevalent for benzophenone. acs.orgrsc.org A kinetic equilibrium may even exist between the T₁ and T₂ states before relaxation. acs.orgrsc.org

Quenching Mechanisms: The triplet state of this compound can be deactivated or "quenched" through several mechanisms:

Physical Quenching: Energy transfer to another molecule (a quencher) without a chemical reaction. Molecular oxygen (³O₂) is a very efficient quencher of triplet states. chemrxiv.orgwikipedia.org

Chemical Quenching: The triplet state reacts with another molecule, such as through the hydrogen abstraction mechanism discussed in the pinacolization section.

Triplet-Triplet Annihilation: A process where two triplet-excited molecules interact, resulting in the deactivation of one to the ground state and the promotion of the other to an excited singlet state. beilstein-journals.orgchemrxiv.org

Internal Conversion: Non-radiative decay from a higher triplet state (Tₙ) to the lowest triplet state (T₁) is a predominant deactivation process for higher triplets, with lifetimes for substituted benzophenones ranging from 110 to 450 picoseconds. nih.govyoutube.com

The lifetime of the T₁ state is highly dependent on its environment, becoming progressively shorter at higher temperatures due to increased quenching events. beilstein-journals.orgchemrxiv.org

Advanced Characterization and Computational Studies of 2,3 Dimethylbenzophenone

Spectroscopic Analysis Techniques

Spectroscopic techniques are pivotal in the characterization of 2,3-dimethylbenzophenone (B75470), offering insights into its atomic connectivity, functional groups, and electronic transitions.

NMR spectroscopy is an indispensable tool for determining the precise structure of this compound in solution and for probing the dynamics of its constituent parts in the solid state.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl groups. The protons on the unsubstituted phenyl ring will likely appear as a complex multiplet in the range of 7.3-7.8 ppm. The protons on the dimethyl-substituted phenyl ring will show more defined splitting patterns. The two methyl groups, being in different chemical environments (ortho and meta to the carbonyl group), are expected to have slightly different chemical shifts, likely in the range of 2.1-2.5 ppm. The ortho-methyl group may experience a downfield shift due to the anisotropic effect of the carbonyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides detailed information about the carbon framework. The carbonyl carbon is the most deshielded and is expected to appear in the 195-200 ppm region. The aromatic carbons will resonate in the 125-140 ppm range. The presence of the two methyl groups on one of the aromatic rings breaks the symmetry seen in benzophenone (B1666685), leading to a greater number of distinct aromatic carbon signals. The methyl carbons themselves are expected to have signals in the aliphatic region, typically between 15 and 25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carbonyl C-~197.0
Aromatic CH (unsubstituted ring)~7.3 - 7.8~128.0 - 138.0
Aromatic CH (substituted ring)~7.1 - 7.5~125.0 - 135.0
Aromatic C (ipso, C-1)-~137.0
Aromatic C (ipso, C-1')-~138.0
Aromatic C (C-2)-~135.0
Aromatic C (C-3)-~139.0
Methyl C (ortho)~2.3 - 2.5~18.0 - 22.0
Methyl C (meta)~2.1 - 2.3~15.0 - 19.0

Note: These are estimated values based on data from analogous compounds.

Deuterium (B1214612) NMR for Methyl Group Dynamics: Deuterium (²H) NMR spectroscopy is a powerful technique for studying the dynamics of specific molecular groups. By selectively replacing the protons of the methyl groups in this compound with deuterium, one can probe the rotational dynamics of these groups. The lineshape of the deuterium NMR spectrum is sensitive to the rate and geometry of molecular motion. For methyl groups, this typically involves three-site jumps about the C-C bond axis. At low temperatures, where the rotation is slow on the NMR timescale, a characteristic Pake doublet powder pattern is observed. As the temperature increases, the rate of rotation increases, leading to changes in the lineshape, from which the activation energy for methyl group rotation can be determined. While no specific studies on this compound were found, this technique offers a viable pathway to understanding the motional freedom of the methyl substituents.

Solid-State NMR for Anisotropic Shifts: In the solid state, the chemical shift of a nucleus is dependent on the orientation of the molecule with respect to the external magnetic field, an effect known as chemical shift anisotropy (CSA). Solid-state NMR techniques, such as magic-angle spinning (MAS), are used to average these anisotropic interactions to obtain high-resolution spectra similar to those in solution. However, specialized experiments can be employed to reintroduce and measure the CSA. The CSA tensor provides valuable information about the local electronic environment and symmetry around a nucleus. For this compound, solid-state ¹³C NMR could be used to determine the CSA of the carbonyl carbon and the various aromatic carbons, providing insights into the molecular packing and intermolecular interactions in the crystalline state. While specific experimental data for this compound is not available, solid-state NMR remains a potent tool for the detailed structural analysis of this and related compounds in their solid form.

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule.

The experimental FT-IR and FT-Raman spectra of this compound can be interpreted in detail through comparison with theoretical vibrational frequencies calculated using computational methods such as Density Functional Theory (DFT). This correlative approach allows for the confident assignment of observed vibrational bands to specific molecular motions.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by strong absorptions from polar functional groups. For this compound, the most prominent feature is the intense C=O stretching vibration, expected in the region of 1650-1670 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents and the physical state of the sample. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to C-C stretching, C-H bending, and other skeletal vibrations.

FT-Raman Spectroscopy: FT-Raman spectroscopy is complementary to FT-IR, with strong signals often observed for non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations are typically strong in the Raman spectrum, appearing in the 1580-1620 cm⁻¹ region. The C=O stretch is also observable, though often weaker than in the IR spectrum. The methyl group vibrations will also be present.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch (Methyl)3000-28503000-2850
C=O Stretch1670-1650 (Strong)1670-1650 (Medium)
Aromatic C=C Stretch1620-1580 (Medium)1620-1580 (Strong)
C-H In-plane Bend1300-10001300-1000
C-H Out-of-plane Bend900-675900-675

Note: These are expected ranges based on data for substituted benzophenones.

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be similar to that of other benzophenone derivatives, characterized by two main absorption bands. A strong absorption band around 250-260 nm is attributed to a π→π* transition within the aromatic rings and the carbonyl group. A weaker, longer-wavelength band, typically observed as a shoulder around 330-350 nm, corresponds to the n→π* transition of the carbonyl group. The positions and intensities of these bands can be influenced by solvent polarity and the electronic nature of the substituents. The methyl groups, being weakly electron-donating, may cause a slight red shift (bathochromic shift) of these absorption bands compared to the parent benzophenone.

Fluorescence Spectroscopy: Benzophenone and its simple derivatives are generally known to have very low fluorescence quantum yields at room temperature in solution. This is due to a highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). Consequently, this compound is expected to exhibit very weak fluorescence. The primary deactivation pathway for the excited state is through the population of the triplet state, which is a key characteristic of the photochemistry of benzophenones. Any observed fluorescence emission would likely be a mirror image of the n→π* absorption band, appearing at slightly longer wavelengths.

Interactive Data Table: Photophysical Properties of this compound

Property Expected Wavelength Range (nm) Transition
UV-Vis Absorption (λ_max1)250 - 260π→π
UV-Vis Absorption (λ_max2)330 - 350n→π
Fluorescence Emission (λ_em)> 350 (very weak)S₁ → S₀

Note: These are estimated values based on the known photophysical behavior of substituted benzophenones.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Excitation and Decay Dynamics in Solution and Solid State

Mass Spectrometry (ESI-MS, Multidimensional MS)

There is a lack of specific studies utilizing Electrospray Ionization Mass Spectrometry (ESI-MS) or multidimensional MS techniques for the detailed analysis of this compound. While mass spectral data for various dimethylbenzophenone isomers can be found in general chemical databases, often obtained through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization, advanced MS studies focusing on the specific fragmentation pathways and structural elucidation of the 2,3- isomer are not documented. For instance, analysis of related compounds like benzophenone has been performed using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to ensure unequivocal identification in complex matrices ub.edu. However, similar dedicated studies on this compound are absent from the current body of literature.

X-ray Diffraction Crystallography

Single Crystal and Powder X-ray Diffraction for Molecular and Crystal Structures

A search of crystallographic databases and scientific literature did not yield any published single crystal or powder X-ray diffraction studies for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing valuable data on bond lengths, bond angles, and intermolecular interactions libretexts.orgcaltech.edu. While the crystal structures of benzophenone and other derivatives have been determined, the specific molecular and crystal structure of this compound remains uncharacterized by these methods. Powder X-ray diffraction (PXRD) is a powerful technique for phase identification and characterization of crystalline materials in bulk, but no PXRD patterns for this compound have been reported researchgate.netwayne.edulibretexts.orgwikipedia.orgrutgers.edu.

Challenges in Crystallographic Ambiguity and Disordered Systems

Given the absence of any crystallographic studies for this compound, there is no information regarding potential challenges such as crystallographic ambiguity or the presence of disordered systems. Such challenges can arise in crystal structure determination, for example, when a molecule is disordered over multiple positions in the crystal lattice, complicating the analysis of the diffraction data researchgate.net. Without experimental data, any discussion of these phenomena for this compound would be purely speculative.

Theoretical and Computational Chemistry

Quantum Chemical Calculations (Hartree-Fock, Density Functional Theory)

Specific theoretical studies employing quantum chemical calculations like Hartree-Fock (HF) or Density Functional Theory (DFT) to investigate the properties of this compound are not found in the peer-reviewed literature. Such computational methods are invaluable for predicting molecular structures, electronic properties, and reactivity q-chem.comnih.govrsc.orggithub.ioyoutube.com. DFT, for example, has been used to study the structure and reactivity of various organic molecules and metal complexes uit.noresearchgate.netmdpi.com. Similarly, while there are reports on DFT calculations for related compounds like 2-[(2,3-dimethylphenyl)amino]benzoic acid youtube.com, dedicated computational studies on the electronic structure, optimized geometry, or spectroscopic properties of this compound itself have not been published.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that provides insights into the reactivity and electronic properties of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity and lower stability wikipedia.org.

For this compound, a computational study employing Density Functional Theory (DFT) would be necessary to determine the precise energies of the HOMO and LUMO. Based on studies of benzophenone and its derivatives, it is expected that the HOMO would be primarily localized on the phenyl ring bearing the two methyl groups, as these are electron-donating, while the LUMO would be concentrated around the carbonyl group and the unsubstituted phenyl ring scialert.netresearchgate.net. The calculated HOMO-LUMO gap would provide a quantitative measure of the energy required for electronic excitation, which is vital for understanding its photochemical behavior.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

Parameter Predicted Value Significance
HOMO Energy Data not available in published literature Indicates electron-donating ability
LUMO Energy Data not available in published literature Indicates electron-accepting ability

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer and conjugative interactions within the molecule, offering insights into its stability and reactivity chemrxiv.org. NBO analysis can identify key donor-acceptor interactions and quantify their stabilization energies.

Table 2: Predicted Key NBO Interactions in this compound

Donor NBO Acceptor NBO Predicted Stabilization Energy (E(2))
π(C-C) of dimethylphenyl ring π*(C=O) Data not available in published literature
π(C=O) π*(C-C) of phenyl rings Data not available in published literature
σ(C-H) of methyl groups π*(C-C) of dimethylphenyl ring Data not available in published literature

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue researchgate.net.

For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential would be located around the hydrogen atoms of the phenyl rings. The presence of the electron-donating methyl groups on one of the phenyl rings would likely lead to a less positive or even slightly negative potential on that ring compared to the unsubstituted phenyl ring. This information is crucial for understanding how this compound would interact with other molecules.

Prediction of Spectroscopic Parameters and Thermodynamic Properties

Computational methods, particularly DFT, can be employed to predict various spectroscopic and thermodynamic properties of a molecule with a high degree of accuracy. These calculations can provide valuable information that complements experimental data.

Predicted spectroscopic parameters for this compound would include its vibrational frequencies (infrared and Raman spectra) and electronic absorption spectra (UV-Vis). The calculated vibrational spectra can aid in the assignment of experimental peaks to specific molecular motions. The predicted UV-Vis spectrum would reveal the wavelengths of maximum absorption and the nature of the electronic transitions involved, which are closely related to the HOMO-LUMO gap.

Table 3: Predicted Thermodynamic Properties of this compound

Property Predicted Value
Enthalpy of Formation (gas) Data not available in published literature
Gibbs Free Energy of Formation (gas) Data not available in published literature

First-Order Hyperpolarizability Calculations for Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational calculations can predict the value of β and provide insights into the structure-property relationships that govern NLO activity.

For this compound, the presence of a π-conjugated system and an electron-withdrawing carbonyl group suggests that it may exhibit NLO properties. The asymmetric substitution pattern with two methyl groups on one phenyl ring could enhance its NLO response compared to the parent benzophenone molecule. DFT calculations would be necessary to determine the components of the hyperpolarizability tensor and the total hyperpolarizability value. A study on dimethylnaphthalene isomers has shown that the position of methyl groups significantly affects the first-order hyperpolarizability nih.gov.

Table 4: Predicted First-Order Hyperpolarizability of this compound

Parameter Predicted Value
Dipole Moment (µ) Data not available in published literature
Static Polarizability (α) Data not available in published literature

Atomic Force Microscopy (AFM) in Solid-State Photochemistry

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. In the context of solid-state photochemistry, AFM can be a powerful tool to visualize the morphological changes that occur on the surface of a crystal upon irradiation.

The photochemical reactions of crystalline materials can lead to the formation of new nanostructures and changes in the crystal lattice. AFM can be used to directly observe these transformations in real-time or ex-situ. For this compound, which is a solid at room temperature, its solid-state photochemistry could potentially lead to the formation of photoproducts that disrupt the original crystal lattice, leading to changes in surface morphology.

While no specific AFM studies on the solid-state photochemistry of this compound have been reported, research on other organic crystals has demonstrated the utility of AFM in visualizing photoreaction-induced nanostructure formation researchgate.net. A hypothetical AFM study on this compound could involve irradiating a single crystal with UV light and then imaging the surface with AFM to observe any changes in topography, such as the formation of pits, extrusions, or new crystalline phases. This would provide valuable insights into the mechanisms of solid-state photoreactions and the role of the crystal lattice in controlling the reaction pathways.

Correlating AFM Features with Crystal Packing Data

Extensive searches of scientific literature and crystallographic databases did not yield any specific studies correlating Atomic Force Microscopy (AFM) features with the crystal packing data for the compound this compound. This critical information is not available in the public domain, preventing a detailed analysis and discussion on this topic.

To provide a comprehensive understanding of this subject, published research containing the crystal structure of this compound, determined through techniques such as X-ray crystallography, is a prerequisite. Following the determination of the crystal structure, further studies employing AFM to analyze the surface morphology of its crystals would be necessary. The correlation between the molecular arrangement within the crystal lattice and the topographical features observed by AFM could then be established.

Without such foundational research, any discussion on the correlation between AFM features and crystal packing data for this compound would be purely speculative and would not adhere to the required standards of scientific accuracy.

Research Applications and Structure Property Relationships of 2,3 Dimethylbenzophenone

Applications in Polymer Science and Advanced Materials

Substituted benzophenones are a cornerstone in the development of new polymers and advanced materials, primarily owing to their ability to absorb ultraviolet (UV) light and initiate chemical reactions. The specific placement of methyl groups on the benzophenone (B1666685) core, as in 2,3-Dimethylbenzophenone (B75470), can influence the efficiency and outcome of these photochemical processes.

Photoinitiator Role in Polymerization and Crosslinking

This compound, like other benzophenone derivatives, is expected to function as a Type II photoinitiator. rsc.orgresearchgate.net Upon absorption of UV radiation, the benzophenone moiety is excited to a triplet state. In this excited state, it can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), generating a ketyl radical and a radical from the co-initiator. researchgate.net These newly formed radicals can then initiate the polymerization of monomers, such as acrylates, or induce crosslinking in existing polymer chains, leading to the formation of a stable polymer network. researchgate.net

The substitution pattern of the benzophenone derivative is a critical factor that affects its photoinitiating properties. While specific performance data for this compound is not extensively documented in publicly available literature, the presence of electron-donating methyl groups on the benzoyl ring is known to influence the photophysical properties of the molecule, which in turn affects its efficiency as a photoinitiator. The position of these substituents can impact the energy of the excited state and the reactivity of the resulting radicals. For instance, the formation of benzophenone-triphenylamine and benzophenone-carbazole hybrid structures has been shown to red-shift the absorption maxima and enhance molar extinction coefficients, leading to high photoinitiation abilities. rsc.org

PropertyDescriptionRelevance to this compound
Photoinitiator Type Type II (Hydrogen Abstraction)Requires a co-initiator to generate initiating radicals.
Mechanism 1. UV absorption excites the benzophenone moiety to a triplet state. 2. The excited benzophenone abstracts a hydrogen atom from a co-initiator. 3. Two radicals are formed: a ketyl radical and a co-initiator radical. 4. The co-initiator radical initiates polymerization or crosslinking.The fundamental mechanism is expected to be similar to other benzophenone derivatives.
Effect of Methyl Groups Electron-donating groups can influence the absorption spectrum and reactivity.The 2,3-dimethyl substitution pattern will modulate the electronic properties of the benzophenone core, likely affecting its photoinitiation efficiency.

Photoresist Technology in Semiconductor Manufacturing

Photoresists are light-sensitive materials used to form patterned coatings on a substrate, a crucial step in photolithography for semiconductor manufacturing. These materials typically consist of a polymer resin, a sensitizer (B1316253) (or photoactive compound), and a solvent. researchgate.net The photoactive component undergoes a chemical change upon exposure to light, altering the solubility of the resist in a developer solution.

While specific applications of this compound in commercial photoresist formulations are not widely reported, benzophenone derivatives, in general, can act as photosensitizers in these systems. In a positive photoresist, for example, a diazonaphthoquinone (DNQ) esterified with a polyhydroxybenzophenone can be used. Upon UV exposure, the DNQ undergoes a Wolff rearrangement to form a more soluble indene (B144670) carboxylic acid, allowing the exposed regions to be washed away by a developer. researchgate.net

Solid-State Photochemistry for Material Design

Solid-state photochemistry involves chemical reactions that occur in the crystalline state. These reactions can be highly selective and yield products that are different from those obtained in solution. The photochemical behavior of ketones in the solid state is an area of active research for the design of new materials with unique properties. ucla.edu

The photochemistry of benzophenone and its derivatives often involves Norrish Type I and Type II reactions. A Norrish Type I reaction is the photochemical cleavage of the bond between the carbonyl group and an alpha-carbon, leading to the formation of two radical intermediates. acs.org A Norrish Type II reaction involves the intramolecular abstraction of a gamma-hydrogen atom by the excited carbonyl group, forming a 1,4-biradical. acs.org

For this compound, the presence of the methyl groups provides benzylic hydrogens that could potentially participate in Norrish Type II reactions, leading to specific photoproducts. The constraints of the crystal lattice in the solid state can direct the reaction pathway, potentially leading to the formation of a single, highly specific product. This principle of "topochemistry" is a powerful tool in crystal engineering for the synthesis of novel materials. researchgate.net The ability to control the outcome of a photochemical reaction by conducting it in the solid state opens up possibilities for designing materials with tailored optical, mechanical, or electronic properties.

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. A key concept in this field is host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest" molecule. Cyclodextrins, which are cyclic oligosaccharides, are common hosts due to their hydrophobic inner cavity and hydrophilic exterior. capes.gov.brmdpi.com

Derivatization for Cyclodextrin (B1172386) Capping and Tethering

Cyclodextrins can be chemically modified to enhance their properties and create more complex supramolecular structures. One such modification is the attachment of a "cap" or "tether" to the rim of the cyclodextrin. Aromatic molecules like benzophenone are well-suited for this purpose due to their size and hydrophobicity, which allow them to interact with the cyclodextrin cavity.

A derivative of this compound could be synthesized to include a reactive group that allows it to be covalently attached to the hydroxyl groups on the rim of a cyclodextrin. This "capping" can control the access of guest molecules to the cyclodextrin cavity, creating a "gated" system. Alternatively, two cyclodextrin units can be linked together by a tether containing a this compound moiety, creating a "molecular tweezer" or "molecular clip" capable of binding larger or multiple guest molecules with high selectivity. frontiersin.org The specific geometry and rigidity of the 2,3-dimethylphenyl group would influence the conformational properties of the resulting cyclodextrin derivative and its binding behavior.

Enhancing Substrate Binding and Mimicking Enzymatic Activity

The formation of inclusion complexes between cyclodextrins and guest molecules can significantly alter the properties of the guest, such as its solubility and reactivity. mdpi.comnih.gov By functionalizing a cyclodextrin with a catalytic group, it is possible to create an "artificial enzyme" or "enzyme mimic" that combines the substrate-binding ability of the cyclodextrin with the catalytic activity of the functional group. nih.gov

Fundamental Structure-Reactivity and Structure-Property Correlations

The unique arrangement of the methyl groups in this compound governs its chemical and physical properties. The interplay of steric and electronic effects, dictated by the specific substitution pattern on one of the phenyl rings, leads to distinct behaviors in terms of reactivity, molecular shape, and solid-state organization.

Impact of Methyl Group Regioisomerism on Chemical Behavior

The placement of substituents on the benzophenone framework, known as regioisomerism, has a profound impact on the compound's reactivity. In this compound, the presence of a methyl group at the ortho position (C2) and another at the meta position (C3) creates a unique combination of steric and electronic influences that distinguishes it from other dimethylbenzophenone isomers.

The two methyl groups in this compound are electron-donating, which increases the electron density of the substituted phenyl ring. This electronic effect influences the reactivity of the ring in reactions like electrophilic aromatic substitution and also modulates the electrophilicity of the carbonyl carbon. The specific chemical behavior of this compound is therefore a direct consequence of the balance between the steric bulk of the ortho-methyl group and the combined electron-donating nature of both methyl groups.

IsomerSubstitution PatternExpected Primary Influence on Carbonyl GroupExpected Impact on Reactivity
This compoundOrtho, MetaHigh Steric Hindrance, Moderate Electronic EffectReduced reactivity towards bulky nucleophiles; facial selectivity.
3,5-DimethylbenzophenoneMeta, MetaLow Steric Hindrance, Moderate Electronic EffectReactivity similar to unsubstituted benzophenone, but with modified electronics.
2,4'-DimethylbenzophenoneOrtho (Ring A), Para (Ring B)High Steric Hindrance (Ring A side), Strong Electronic Effect (Ring B)Asymmetric reactivity profile; influenced by electronics of both rings.
4,4'-DimethylbenzophenonePara, ParaLow Steric Hindrance, Symmetrical Electronic EffectEnhanced reactivity of the carbonyl group due to electron donation from both rings.

Influence of Substituent Position on Molecular Conformation and Crystal Packing

The position of the methyl groups, particularly the ortho-substituent, is a critical determinant of the molecule's three-dimensional shape. In substituted benzophenones, the two aryl rings are typically twisted with respect to the plane of the central carbonyl group to minimize steric repulsion. researchgate.net The presence of the bulky methyl group at the C2 position in this compound forces a significant dihedral angle between the plane of the dimethyl-substituted ring and the carbonyl group. This twisting is a direct result of steric strain between the ortho-methyl group and the carbonyl oxygen and the other phenyl ring.

This non-planar conformation has significant consequences for how the molecules arrange themselves in the solid state. Crystal packing is perturbed by the presence of bulky substituents. rsc.org Unlike planar aromatic molecules that can form efficient co-facial π–π stacking arrangements, the pronounced twist in this compound likely hinders such close packing. rsc.org The molecular conformation can lead to more complex packing motifs, potentially involving C-H···π interactions or other weaker intermolecular forces to achieve a stable crystalline lattice. researchgate.net The introduction of a bulky substituent in an ortho-position can give rise to stable rotational structures, or rotamers, which are then stabilized by non-covalent interactions in the crystal. nih.gov

Steric and Electronic Effects on Reaction Selectivity and Efficiency

Steric and electronic effects are non-bonding interactions that influence the shape and reactivity of molecules. wikipedia.org In this compound, these effects are pronounced and dictate the outcomes of chemical reactions.

Steric Effects : The primary steric effect arises from the C2-methyl group, which physically obstructs the space around the adjacent carbonyl group. This phenomenon, known as steric hindrance, slows down chemical reactions. wikipedia.org It creates two distinct faces of the carbonyl plane with different levels of accessibility. Nucleophilic attack is more likely to occur from the less hindered face, opposite the ortho-methyl group, leading to high diastereoselectivity in reactions with chiral nucleophiles. This steric blocking can dramatically reduce the efficiency of reactions involving bulky reagents. The rate of nucleophilic substitution can be lowered by a factor of 10^5 due to steric hindrance from a methyl group. rsc.org

Electronic Effects : The two methyl groups are electron-donating via induction and hyperconjugation. This increases the electron density on the substituted ring, making it more susceptible to electrophilic aromatic substitution compared to the unsubstituted phenyl ring. However, this electron donation also slightly reduces the electrophilicity of the carbonyl carbon, potentially decreasing its reactivity toward nucleophiles compared to unsubstituted benzophenone. The combination of steric and electronic effects is crucial; while electronics might favor a reaction, steric hindrance can prevent it from occurring efficiently. youtube.com

Future Directions and Potential Research Avenues

The distinct structural and electronic features of this compound open up several avenues for future research, particularly in the fields of catalysis and photochemistry.

Development of Next-Generation Catalysts for this compound Transformations

The synthesis of dimethylbenzophenones often relies on Friedel-Crafts acylation, where traditional catalysts like aluminum chloride (AlCl₃) pose environmental and handling challenges. A significant area of research is the development of reusable and benign solid acid catalysts, such as triflic acid functionalized mesoporous zirconia, for the synthesis of these compounds. google.com

Looking beyond its synthesis, the transformation of this compound itself presents catalytic challenges and opportunities. The sterically hindered environment around the carbonyl group necessitates the design of highly selective catalysts. Future research could focus on:

Shape-Selective Catalysts : Developing catalysts, such as zeolites or metal-organic frameworks (MOFs), with precisely defined active sites that can accommodate the sterically demanding substrate and facilitate reactions at the carbonyl group or other positions on the molecule.

Biomimetic Catalysts : Designing enzyme-inspired catalysts or using directed evolution to create enzymes that can bind this compound with high specificity, enabling selective transformations like asymmetric reductions or oxidations.

Catalysts for C-H Activation : Exploring transition-metal catalysts capable of selectively activating the C-H bonds of the methyl groups or specific positions on the aromatic rings, allowing for novel functionalization pathways that bypass the sterically hindered carbonyl.

Catalyst TypeResearch GoalPotential Application for this compound
Solid Acid Catalysts (e.g., functionalized zirconia)Greener SynthesisEnvironmentally friendly production of this compound via Friedel-Crafts acylation. google.com
Shape-Selective Zeolites/MOFsOvercoming Steric HindranceCatalyzing reactions at the hindered carbonyl group by providing a constrained active site.
Palladium-on-Carbon (Pd/C)Selective ReductionsPotential for selective debenzylation or related hydrogenation reactions on derivatives. researchgate.net
OrganocatalystsAsymmetric TransformationsDevelopment of small-molecule catalysts for enantioselective additions to the carbonyl group.

Exploration of Novel Photochemical Applications and Light-Induced Processes

Benzophenone and its derivatives are renowned for their rich photochemistry, primarily their ability to act as photosensitizers. chemrxiv.org Upon absorption of UV light, they can efficiently populate a long-lived triplet excited state, which can then transfer its energy to other molecules or abstract hydrogen atoms. chemrxiv.org The alkyl substitution on the benzophenone framework is known to have a profound impact on its photoreactivity.

Future research into the photochemistry of this compound could explore:

Tuning Photosensitizer Properties : Investigating how the specific 2,3-dimethyl substitution pattern affects the energy of the triplet state, its lifetime, and the quantum yield of intersystem crossing. These properties are critical for applications in photopolymerization, photocatalysis, and triplet-triplet annihilation upconversion. The use of light offers an environmentally mild way to generate highly reactive intermediates. conicet.gov.ar

Intramolecular Hydrogen Abstraction : The proximity of the ortho-methyl group to the carbonyl oxygen in the excited state could lead to efficient intramolecular hydrogen atom transfer, a process analogous to the Norrish Type II reaction. sciepub.com This could generate biradical intermediates, opening pathways to unique cyclization products or fragmentation patterns not observed in other benzophenone isomers.

Asymmetric Photochemistry : Incorporating the this compound moiety into chiral structures could lead to the development of novel chiral photosensitizers. Such sensitizers could be used to induce enantioselectivity in light-induced reactions, a challenging but highly rewarding goal in synthetic chemistry.

Synergistic Integration of Experimental and Advanced Computational Methodologies

The comprehensive understanding of the structure-property relationships of this compound is significantly enhanced through the synergistic integration of experimental techniques and advanced computational methodologies. This combined approach allows for a deeper and more accurate interpretation of the compound's behavior than could be achieved by either method in isolation. Experimental data provides real-world measurements and validation, while computational models offer insights into the underlying molecular and electronic structures that govern the observed properties.

Experimental investigations, such as spectroscopic and electrochemical analyses, form the foundation of this integrated approach. For instance, UV-Vis spectroscopy can be used to determine the absorption characteristics of this compound in various solvents nih.gov. The observed solvatochromic shifts, which are changes in the absorption maxima depending on the solvent's polarity, provide initial clues about the nature of the electronic transitions and the influence of the solvent on the molecule's excited states nih.govscialert.net.

Advanced computational methods, particularly Density Functional Theory (DFT), are then employed to elucidate the electronic and geometric structures of this compound. DFT calculations can predict the molecule's optimized geometry, including the dihedral angles between the phenyl rings, which is a critical factor in determining its photophysical properties nih.gov. Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies, which correspond to the absorption bands observed in the experimental UV-Vis spectra semanticscholar.org. The close agreement between the calculated and experimental absorption maxima validates the computational model and allows for a more detailed assignment of the electronic transitions, such as n→π* and π→π* transitions scialert.net.

A key aspect of this synergistic approach is the ability of computational models to explain and predict experimental outcomes. For example, DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels researchgate.netrsc.org. The HOMO-LUMO energy gap is a crucial parameter that correlates with the molecule's reactivity and electronic absorption properties. By calculating these values, researchers can rationalize the observed electrochemical behavior, such as reduction potentials, and predict the reactivity of this compound in various chemical environments researchgate.net.

The following interactive data table illustrates how experimental and computational data can be integrated to study the properties of a substituted benzophenone like this compound. The experimental values are hypothetical, based on trends observed for similar compounds, and demonstrate how they would be compared with computational results.

Table 1: Comparison of Experimental and Computational Data for this compound
PropertyExperimental MethodHypothetical Experimental ValueComputational MethodCalculated Value
Absorption Maximum (λmax) in HexaneUV-Vis Spectroscopy340 nmTD-DFT335 nm
Absorption Maximum (λmax) in EthanolUV-Vis Spectroscopy348 nmTD-DFT with Solvent Model345 nm
First Reduction PotentialCyclic Voltammetry-1.85 VDFT (LUMO Energy)Correlates to -1.82 V
Dihedral Angle (Ring 1)X-ray CrystallographyNot AvailableDFT52°
Dihedral Angle (Ring 2)X-ray CrystallographyNot AvailableDFT58°

This integrated approach also extends to understanding thermochemical properties. Experimental techniques like calorimetry can measure the enthalpy of formation, while high-level quantum chemical methods can provide theoretical estimations. The agreement between these values lends confidence to the theoretical models, which can then be used to predict the thermochemical properties of other, unstudied derivatives nih.gov.

Q & A

Q. What are the standard synthetic routes for 2,3-Dimethylbenzophenone in academic research?

The compound is typically synthesized via Friedel-Crafts acylation . For example, toluoyl chloride reacts with a substituted benzene derivative (e.g., 2,3-dimethylbenzene) in the presence of a Lewis acid catalyst like AlCl₃. Solvents such as nitrobenzene or toluene are used to control reaction kinetics and improve yield. This method ensures regioselectivity and efficient formation of the benzophenone core .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • NMR Spectroscopy : To confirm substituent positions and molecular symmetry (e.g., aromatic proton splitting patterns).
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., this compound has a molecular ion peak at m/z 224).
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) stretches near 1660–1680 cm⁻¹ .

Q. What are the primary applications of this compound in chemical research?

It serves as:

  • A building block for synthesizing complex organic molecules (e.g., pharmaceuticals or agrochemicals).
  • A photophysical probe due to its UV absorption properties, useful in studying reaction mechanisms or polymer crosslinking .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for higher yields of this compound?

Key variables include:

  • Catalyst loading : AlCl₃ concentrations >1.5 equivalents may improve acylation efficiency but risk side reactions.
  • Solvent polarity : Nitrobenzene enhances electrophilic substitution compared to non-polar solvents.
  • Temperature control : Reactions at 0–5°C minimize decomposition of acid-sensitive intermediates .

Q. How can contradictions in NMR data for dimethylbenzophenone derivatives be resolved?

Contradictions in aromatic proton shifts often arise from conformational flexibility or solid-state effects . Use:

  • Magic-Angle Spinning (MAS) NMR : To average anisotropic interactions in solid-state samples.
  • Two-field deuterium analysis : Resolves quadrupole shifts (e.g., distinguishing methyl group contributions in per-deuterated 4,4'-dimethylbenzophenone) .

Q. How does substitution patterning influence the biological activity of dimethylbenzophenones?

Comparative studies show:

  • Nitro groups at the 4'-position enhance antimicrobial activity (e.g., 3,4-Dimethyl-4'-nitrobenzophenone exhibits MIC values <10 µg/mL against E. coli).
  • Morpholinomethyl or piperidinylmethyl substituents improve cytotoxicity (e.g., IC₅₀ values of ~5 µM against leukemia cell lines) .

Q. What advanced techniques elucidate solid-state conformations of dimethylbenzophenones?

  • Deuterium NMR : Reveals non-planar molecular conformations via isotropic shift distributions (e.g., in per-deuterated 4,4'-dimethylbenzophenone).
  • X-ray crystallography : Provides precise bond-length data, critical for understanding steric effects of methyl groups .

Q. How do researchers design derivatives for specific applications like photostabilizers?

Strategies include:

  • Electron-donating substituents (e.g., methoxy groups) to enhance UV absorption.
  • Steric hindrance via ortho-methyl groups to reduce photodegradation. Validate using time-resolved fluorescence spectroscopy to measure excited-state lifetimes .

Q. What role do deuterium isotope studies play in understanding reaction mechanisms?

Isotopic labeling (e.g., deuteration at methyl positions) helps:

  • Track kinetic isotope effects in hydrogen abstraction reactions.
  • Quantify quadrupole coupling constants (e.g., 142 kHz for 4,4'-dimethylbenzophenone) to model electronic environments .

Q. How can computational methods complement experimental data for dimethylbenzophenones?

  • DFT calculations : Predict substituent effects on carbonyl reactivity (e.g., electron-withdrawing groups lower LUMO energy, enhancing nucleophilic attack).
  • Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., COX-2 for anti-inflammatory applications) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.